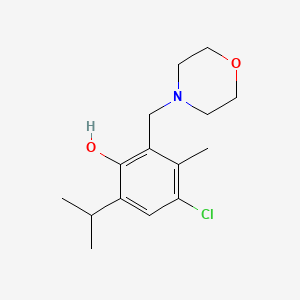
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane is an organotin compound with the molecular formula C₁₃H₂₈O₂Sn It is a member of the dioxastanninane family, characterized by the presence of a tin atom within a dioxastanninane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane typically involves the reaction of dibutyltin oxide with 2,2-dimethyl-1,3-propanediol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{(Bu}_2\text{SnO) + (CH}_3\text{)_2C(CH}_2\text{OH)_2} \rightarrow \text{(Bu}_2\text{SnO}_2\text{C(CH}_3\text{)_2} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to dibutyltin derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dioxastanninane ring is opened and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Dibutyltin derivatives.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism of action of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane involves its interaction with biological molecules through the tin atom. The tin atom can coordinate with various ligands, forming stable complexes that can disrupt biological processes. The compound can also act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane.
Dibutyltin oxide: Another organotin compound with similar properties.
Trimethyltin chloride: A related organotin compound used in different applications.
Uniqueness
This compound is unique due to its specific dioxastanninane ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
36887-65-7 |
|---|---|
Molekularformel |
C13H28O2Sn |
Molekulargewicht |
335.07 g/mol |
IUPAC-Name |
2,2-dibutyl-5,5-dimethyl-1,3,2-dioxastanninane |
InChI |
InChI=1S/C5H10O2.2C4H9.Sn/c1-5(2,3-6)4-7;2*1-3-4-2;/h3-4H2,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2 |
InChI-Schlüssel |
IHEQSHRFTVIJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn]1(OCC(CO1)(C)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


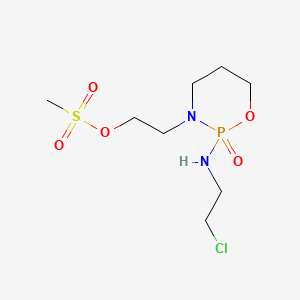
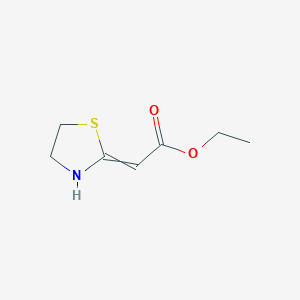
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)

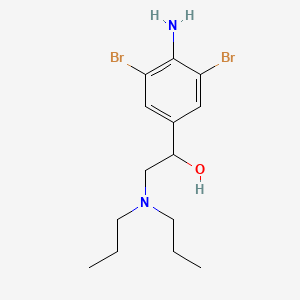

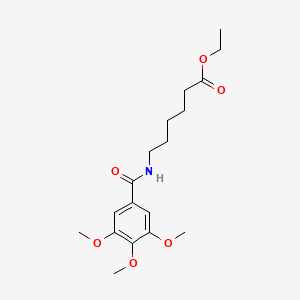
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)

![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

